molecular formula C21H18FN5O B12140189 2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12140189
M. Wt: 375.4 g/mol
InChI Key: HCCAONYGWNRXAF-UHFFFAOYSA-N
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Description

2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzyl group, a pyrroloquinoxaline core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and a pyrrole precursor under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Carboxamide Group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, BH3, anhydrous conditions.

    Substitution: NaH, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific molecular targets.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the pyrroloquinoxaline core provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-methylbenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-1-[(4-fluorophenyl)methyl]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H18FN5O/c1-2-11-24-21(28)17-18-20(26-16-6-4-3-5-15(16)25-18)27(19(17)23)12-13-7-9-14(22)10-8-13/h2-10H,1,11-12,23H2,(H,24,28)

InChI Key

HCCAONYGWNRXAF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N

Origin of Product

United States

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